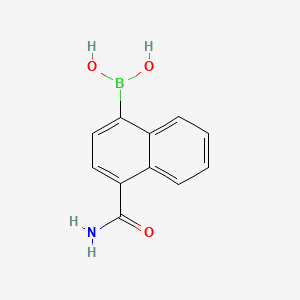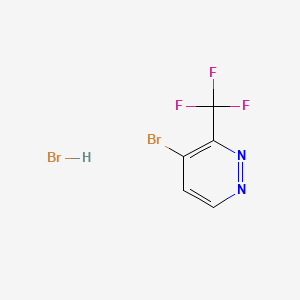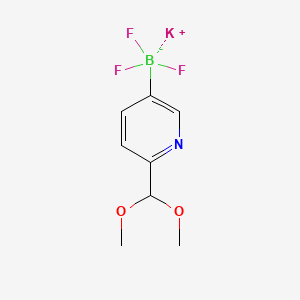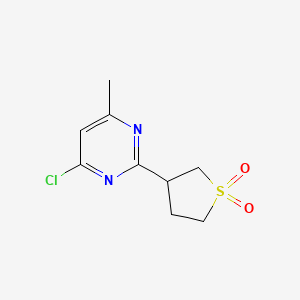![molecular formula C7H7Br2ClN2O2 B13459228 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is a chemical compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions, an amino group at the 2 position, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent acetic acid functionalization. One common method includes:
Bromination: Starting with pyridine, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 5 and 6 positions.
Amination: The dibromopyridine is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2 position.
Acetic Acid Functionalization: Finally, the amino group is reacted with chloroacetic acid in the presence of a base to form the acetic acid moiety, resulting in the formation of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine atoms or other functional groups.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced bromopyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the construction of more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of 2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the acetic acid moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Chloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Dichloropyridin-2-yl)amino]acetic acid hydrochloride
- 2-[(5,6-Difluoropyridin-2-yl)amino]acetic acid hydrochloride
Uniqueness
2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to different pharmacological or material properties.
Propriétés
Formule moléculaire |
C7H7Br2ClN2O2 |
|---|---|
Poids moléculaire |
346.40 g/mol |
Nom IUPAC |
2-[(5,6-dibromopyridin-2-yl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6Br2N2O2.ClH/c8-4-1-2-5(11-7(4)9)10-3-6(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H |
Clé InChI |
SOXLDBKXQWRCIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)Br)NCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
acetic acid](/img/structure/B13459172.png)





![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)
![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)

